molecular formula C14H14ClNOS B14908937 2-((2-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

2-((2-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

Cat. No.: B14908937
M. Wt: 279.8 g/mol
InChI Key: XPCFMZYKKLEHBJ-UHFFFAOYSA-N
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Description

The compound 2-((2-Chlorophenyl)thio)-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one features a pyrrole ring substituted with 2,5-dimethyl groups at positions 2 and 5, and a ketone group at position 2. The ethanone moiety is further modified by a (2-chlorophenyl)thio group, introducing a sulfur atom linked to a 2-chlorophenyl substituent.

Properties

Molecular Formula

C14H14ClNOS

Molecular Weight

279.8 g/mol

IUPAC Name

2-(2-chlorophenyl)sulfanyl-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C14H14ClNOS/c1-9-7-11(10(2)16-9)13(17)8-18-14-6-4-3-5-12(14)15/h3-7,16H,8H2,1-2H3

InChI Key

XPCFMZYKKLEHBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)C)C(=O)CSC2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique attributes are highlighted through comparisons with analogs differing in substituents, aromatic systems, or functional groups. Key examples include:

Substituent Variations on the Pyrrole Ring

  • 2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one (CAS 560998-05-2): Structural difference: Replaces the (2-chlorophenyl)thio group with a benzyl group (CH2-linked 2-chlorophenyl). Molecular formula: C15H15Cl2NO; molar mass 296.19 g/mol .
  • 2-Chloro-1-{1-[(2-fluorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one (CAS 4778-84-1) :

    • Structural difference : Substitutes chlorine with fluorine on the aromatic ring.
    • Impact : Fluorine’s electronegativity may enhance stability and bioavailability compared to chlorine .

Variations in the Ethanone Moiety

  • 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (Compound 1f) :
    • Structural difference : Features a sulfoximinyl group (dimethyl(oxo)-λ6-sulfanylidene) instead of the thioether.
    • Impact : The sulfoximinyl group introduces steric bulk and polarizability, which may enhance solubility or catalytic activity.
    • Physical data : Melting point 137.3–138.5°C; molecular formula C11H11ClO2S .

Functional Group Replacements

  • 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one: Structural difference: Replaces the 2-chlorophenyl group with a triazole ring.

Structural and Physicochemical Comparison Table

Compound Name (CAS or Reference) Key Substituents Molecular Formula Molar Mass (g/mol) Notable Properties Reference
Target Compound (2-Chlorophenyl)thio C15H14ClNOS* ~307.8 N/A -
560998-05-2 (2-Chlorophenyl)methyl C15H15Cl2NO 296.19 Higher lipophilicity
4778-84-1 (2-Fluorophenyl)methyl C15H15ClFNO 279.74 Enhanced electronic effects
1f Sulfoximinyl, 4-(chloromethyl)phenyl C11H11ClO2S 242.72 Mp 137.3–138.5°C

*Estimated based on structural analogs.

Key Findings and Implications

Electronic Effects : The (2-chlorophenyl)thio group in the target compound likely increases electron-withdrawing character compared to benzyl or fluorophenyl analogs, influencing reaction kinetics in substitutions or additions .

Steric Considerations : Thioethers may impose different steric hindrance compared to methylene-linked groups, affecting binding in biological systems or catalytic processes .

Solubility and Stability : Sulfur-containing moieties (e.g., thioether vs. sulfoximinyl) could modulate solubility in polar solvents, while chlorine substituents enhance stability against oxidation .

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